molecular formula C11H12N2O5S B2596154 3-{[4-(2-Ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]carbamoyl}prop-2-enoic acid CAS No. 327105-83-9

3-{[4-(2-Ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]carbamoyl}prop-2-enoic acid

Cat. No. B2596154
M. Wt: 284.29
InChI Key: LAVXKCFWJZRZBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular weight of this compound is 284.29 . The specific molecular structure is not provided in the search results. For a more detailed molecular structure analysis, it would be necessary to refer to specific scientific literature or databases.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound’s CAS Number is 327105-83-9 . For more detailed physical and chemical properties, it would be necessary to refer to specific scientific literature or databases.

Scientific Research Applications

Synthesis and Biological Evaluation

The compound has been explored for its potential in the synthesis and biological evaluation of various derivatives. For example, derivatives of 1H-imidazol-4-ylacetic acid and 1,2-substituted 3-(1H-imidazol-2-yl)propanoic acid have been synthesized for their inhibitory potencies at mouse GABA transporter proteins, showcasing the compound's application in the development of new inhibitors for neurological research (Kerscher-Hack et al., 2016).

Novel Inhibitor Synthesis

The compound has served as a precursor in the synthesis of novel inhibitors targeting Hsp90, a molecular chaperone involved in protein folding and stabilization. This demonstrates its utility in the development of new therapeutic agents for cancer and other diseases where protein misfolding is implicated (Wang Xiao-long, 2011).

Crystal Structure and Spectroscopy

Studies involving the crystal structure, spectroscopy, and DFT calculations of related compounds have provided insights into their stability and interaction mechanisms. This highlights the compound's relevance in material science and molecular engineering (Venkatesan et al., 2016).

Development of Luminescent Materials

The synthesis and application of derivatives for the creation of organic molecular crystals with stable photoluminescence emphasize its potential in the development of new materials for electronic and optoelectronic devices (Zhestkij et al., 2021).

Impurity Identification in Pharmaceuticals

Research into the identification, isolation, and synthesis of novel impurities in the anti-diabetic drug Repaglinide showcases the compound's utility in pharmaceutical analysis and quality control, ensuring the safety and efficacy of medications (Kancherla et al., 2018).

Safety And Hazards

The safety information for this compound can be found in its Material Safety Data Sheet (MSDS) . For detailed safety and hazard information, it would be necessary to refer to the MSDS or other safety databases.

properties

IUPAC Name

(E)-4-[[4-(2-ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]amino]-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5S/c1-2-18-10(17)5-7-6-19-11(12-7)13-8(14)3-4-9(15)16/h3-4,6H,2,5H2,1H3,(H,15,16)(H,12,13,14)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVXKCFWJZRZBO-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[4-(2-Ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]carbamoyl}prop-2-enoic acid

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